1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Overview
Description
“1-(Bromomethyl)-2,5-diiodo-4-methylbenzene” likely belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromination of aromatic compounds is a common procedure in organic chemistry . This typically involves the use of a Lewis acid catalyst such as aluminium chloride or ferric bromide .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a bromomethyl, two iodine atoms, and a methyl group attached to it . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted . Bromobenzenes can undergo various reactions such as Grignard reactions, coupling reactions, and nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For instance, bromobenzenes are typically colorless to pale yellow liquids with a pleasant, aromatic odor .Scientific Research Applications
Synthesis of Sulfur-Functionalised Benzoquinones
1-(Bromomethyl)-2,5-diiodo-4-methylbenzene and its derivatives are used in the synthesis of sulfur-containing quinone derivatives, which have potential applications in various chemical processes. The regioselective bromination of related benzene derivatives leads to the formation of such compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).
Structural Analysis and Crystal Studies
The compound and its analogs are subjects of structural analysis and crystallography studies. For example, the X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have been conducted, providing insights into the molecular interactions and crystal packing of these compounds (Jones, Kuś, & Dix, 2012).
Development of Polyphenylene Graft Copolymers
In polymer science, derivatives of this compound have been utilized as initiators in the synthesis of polyphenylene graft copolymers. These copolymers, which include polytetrahydrofuran and polystyrene side chains, exhibit high solubility and potential for various industrial applications (Cianga, Hepuzer, & Yagcı, 2002).
Role in Organic Synthesis and Transformations
This compound is a valuable precursor in various organic transformations, particularly those involving the formation of benzynes and other complex organic structures. It serves as an intermediate in synthesizing diverse organic compounds (Diemer, Leroux, & Colobert, 2011).
Applications in Molecular Receptors
The compound and its related derivatives are used as scaffolds in the synthesis of molecular receptors, which have broad applications in medicinal chemistry and materials science (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Synthesis of Conjugated Polymers
This compound derivatives are utilized in the synthesis of conjugated polymers with well-defined chemical reactivity. These polymers have potential applications in electronics and materials science (Wagner & Nuyken, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-2,5-diiodo-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRLMUAOORPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)CBr)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrI2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728764 | |
Record name | 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827045-01-2 | |
Record name | 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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